Home > Products > Screening Compounds P23548 > Enasidenib mesylate
Enasidenib mesylate - 1650550-25-6

Enasidenib mesylate

Catalog Number: EVT-267225
CAS Number: 1650550-25-6
Molecular Formula: C20H21F6N7O4S
Molecular Weight: 569.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enasidenib Mesylate is a selective, allosteric inhibitor of the mutated Isocitrate Dehydrogenase 2 (IDH2) enzyme. [] It acts by binding to a specific site on the mutated IDH2 enzyme, preventing the conversion of isocitrate to α-ketoglutarate and the subsequent accumulation of the oncometabolite 2-hydroxyglutarate. [] This inhibition helps restore normal cellular differentiation processes in cells affected by IDH2 mutations. []

Future Directions
  • Optimizing combination therapies: Research is ongoing to determine optimal combinations of Enasidenib with other therapies for AML and other hematologic malignancies. [] Identifying synergistic combinations could potentially improve patient outcomes and expand treatment options.
  • Developing biomarkers for response prediction: Currently, predicting which patients will respond best to Enasidenib therapy remains challenging. [] Investigating potential biomarkers, such as specific genetic mutations or gene expression profiles, could help identify patients most likely to benefit from treatment.
  • Exploring applications in other cancers: While primarily studied in AML, IDH2 mutations are also present in other cancer types. [] Investigating the efficacy of Enasidenib in solid tumors could potentially expand its therapeutic potential beyond hematologic malignancies.
Overview

Enasidenib mesylate is a pharmaceutical compound primarily used in the treatment of acute myeloid leukemia, specifically targeting patients with mutations in the isocitrate dehydrogenase 2 enzyme. This compound is classified as an isocitrate dehydrogenase inhibitor, which plays a crucial role in metabolic pathways that influence cell differentiation and proliferation. Enasidenib mesylate was developed to specifically inhibit the mutant form of the enzyme, thereby reducing levels of the oncogenic metabolite 2-hydroxyglutarate, which is associated with tumor growth and poor differentiation of myeloid cells .

Synthesis Analysis

The synthesis of enasidenib mesylate involves several steps that typically include the formation of its active pharmaceutical ingredient through chemical reactions that create the desired molecular structure. A notable method involves dissolving enasidenib mesylate in methanol and subsequently removing the solvent under controlled conditions to yield a stable amorphous form. This process can include various parameters such as temperature and solvent selection to optimize yield and purity .

Technical details regarding synthesis may include:

  • Solvent Removal: Utilizing a rotary evaporator at specific temperatures (e.g., 40°C) to ensure proper extraction without degrading the compound.
  • Solid Dispersion Formation: The incorporation of carriers to stabilize the amorphous form, which enhances solubility compared to its crystalline counterparts .
Molecular Structure Analysis

Enasidenib mesylate has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target enzymes. The molecular formula can be represented as C21_{21}H24_{24}F3_3N5_5O4_4S, indicating a significant presence of fluorine atoms and nitrogen-containing groups that are integral to its activity.

Structural Data

  • Molecular Weight: Approximately 489.5 g/mol.
  • 3D Conformation: The spatial arrangement of atoms allows for effective binding to the isocitrate dehydrogenase enzyme, crucial for its mechanism of action.
Chemical Reactions Analysis

Enasidenib mesylate undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Formation of Active Metabolites: Enasidenib is metabolized into active metabolites such as AGI-16903 through enzymatic processes involving cytochrome P450 enzymes .
  • Inhibition Mechanism: The binding of enasidenib mesylate to the mutant isocitrate dehydrogenase enzyme alters its catalytic activity, effectively blocking the production of 2-hydroxyglutarate .
Mechanism of Action

The mechanism of action for enasidenib mesylate centers on its ability to inhibit the mutant form of the isocitrate dehydrogenase 2 enzyme. This inhibition leads to:

  • Reduction in 2-Hydroxyglutarate Levels: Lower levels of this metabolite facilitate normal myeloid differentiation.
  • Induction of Myeloid Differentiation: By reducing 2-hydroxyglutarate levels, enasidenib promotes an increase in mature myeloid cells while decreasing myeloblast counts, thereby improving hematologic parameters in patients with acute myeloid leukemia .
Physical and Chemical Properties Analysis

Enasidenib mesylate possesses several physical and chemical properties that are relevant for its formulation and therapeutic use:

  • Solubility: The amorphous form shows enhanced solubility compared to crystalline forms, which is critical for bioavailability.
  • Stability: The compound remains stable under tableting conditions, making it suitable for oral administration .
  • Bioavailability: Approximately 57%, indicating effective absorption when administered orally .

Relevant Data

  • Peak Plasma Levels: Achieved within 4 hours post-administration.
  • Elimination Half-Life: Approximately 7.9 days, allowing for sustained therapeutic effects.
Applications

Enasidenib mesylate has specific applications in clinical settings:

  • Treatment of Acute Myeloid Leukemia: Approved for use in adult patients with relapsed or refractory disease characterized by IDH2 mutations.
  • Research Applications: Ongoing studies are investigating its efficacy in combination therapies and potential applications in other malignancies involving metabolic dysregulation related to isocitrate dehydrogenase mutations.

Despite its therapeutic potential, enasidenib mesylate was withdrawn from the Canadian market as of June 30th, 2023, indicating regulatory or safety considerations that may impact future applications .

Chemical Characterization of Enasidenib Mesylate

Structural Analysis of Enasidenib Mesylate

Enasidenib mesylate (CAS 1650550-25-6), marketed under the synonym AG-221 mesylate, is a first-in-class small-molecule inhibitor targeting mutant isocitrate dehydrogenase 2 (IDH2) enzymes. The compound is the mesylate salt form of enasidenib, enhancing its solubility and bioavailability for oral administration. Its molecular formula is C₂₀H₂₁F₆N₇O₄S, with a molecular weight of 569.48 g/mol. The structure comprises a trifluoromethyl-pyridine moiety linked to a hexafluorinated pyridinamine core via a tertiary alcohol bridge, with the mesylate group (CH₃SO₃⁻) ionically bound to the protonatable nitrogen of the aminopyridine segment. The presence of six fluorine atoms contributes to its target selectivity and metabolic stability. X-ray crystallography studies confirm that enasidenib binds allosterically to the mutant IDH2 enzyme, inhibiting its aberrant activity without affecting wild-type IDH2 [1] [4].

Table 1: Atomic Composition of Enasidenib Mesylate

ElementCountRole in Structure
Carbon (C)20Molecular backbone
Hydrogen (H)21Stability & solubility
Fluorine (F)6Electronegativity enhancement
Nitrogen (N)7Hydrogen bonding & target interaction
Oxygen (O)4Polarity & solubility
Sulfur (S)1Ionic bonding (mesylate group)

Physicochemical Properties and Stability Profiling

Enasidenib mesylate is a white to off-white solid with high thermal stability (decomposition point >200°C). It exhibits pH-dependent solubility: freely soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL) but sparingly soluble in aqueous buffers. The compound's log P (partition coefficient) is estimated at 3.8, indicating moderate lipophilicity conducive to cellular membrane penetration. Stability studies under ICH guidelines reveal that enasidenib mesylate is hygroscopic, requiring storage at 4°C in sealed containers with desiccants to prevent hydrolysis. Accelerated stability testing (40°C/75% relative humidity) shows <2% degradation over 4 weeks, with the primary degradation product being the free base form via mesylate dissociation. The purity of pharmaceutical-grade material is ≥99.85%, as confirmed by high-performance liquid chromatography (HPLC) [1] [4].

Table 2: Key Physicochemical Parameters

PropertyValueAnalytical Method
Solubility in DMSO≥100 mg/mL (175.60 mM)Equilibrium solubility
Melting Point>200°C (decomposition)Differential Scanning Calorimetry
HygroscopicityHighGravimetric moisture adsorption
PhotostabilityStable in amber glassUV-Vis spectroscopy
Purity Threshold≥99.85%HPLC-UV

Synthesis Pathways and Optimization Strategies

The synthesis of enasidenib mesylate follows a convergent route comprising three key stages:

  • Core Assembly: A Suzuki-Miyaura coupling joins the trifluoromethyl-pyridine boronic acid with a bromo-substituted pyridinamine, catalyzed by palladium(0) under inert atmosphere (Yield: 78%).
  • Tertiary Alcohol Formation: Nucleophilic addition of 2-methylpropan-2-amine to a ketone intermediate under cryogenic conditions (−10°C) yields the chiral tertiary alcohol (Yield: 65%).
  • Salt Formation: The free base is treated with methanesulfonic acid in anhydrous ethanol, producing enasidenib mesylate crystals (Yield: 92%, Purity: >99%) [1] [4].

Process optimization strategies include:

  • Impurity Control: Reducing genotoxic impurities (alkyl mesylates) via low-temperature mesylation (<20°C) and stringent solvent selection.
  • Crystallization Engineering: Anti-solvent crystallization using ethyl acetate/n-heptane improves polymorphic form stability (Form I, confirmed by XRD).
  • Green Chemistry Metrics: Solvent recovery systems increase the E-factor (environmental factor) to <18, minimizing waste.

Metabolite Identification and Biotransformation Pathways

Enasidenib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4/5 and CYP1A2 as major contributors. In vitro studies using human liver microsomes identified five principal metabolites:

  • AGI-16903: N-Dealkylated metabolite (Major, 42% of total metabolism), retains 80% mutant IDH2 inhibitory activity.
  • Gluconuride Conjugates: Phase II metabolites excreted via bile (Detected in fecal matter).
  • Oxidative Derivatives: Hydroxylated at the tertiary alcohol moiety (Inactive).

Biotransformation pathways involve:

  • Oxidative Dealkylation: Catalyzed by CYP3A4, cleaving the aminopyridine moiety.
  • Glucuronidation: UGT1A1-mediated conjugation enhancing hydrophilicity.
  • Reductive Defluorination: Minor pathway (<5%) generating trifluoroacetic acid.

Pharmacodynamic studies demonstrate that despite extensive metabolism, enasidenib reduces the oncometabolite 2-hydroxyglutarate (2-HG) by 96.7% in IDH2-mutant xenograft models, confirming target engagement by both parent drug and active metabolites [2] [3].

Table 3: Dominant Metabolites and Their Biological Activity

MetaboliteBiotransformation PathwayRelative Activity vs. ParentElimination Route
AGI-16903N-Dealkylation (CYP3A4)80%Renal (70%)
Hydroxy-enasidenibAliphatic hydroxylation<5%Fecal (65%)
Enasidenib-O-glucuronideGlucuronidation (UGT1A1)InactiveBiliary

Table 4: Impact on Target Biomarker (2-HG)

Model System2-HG Reduction (%)Time to Maximum EffectCitation
IDH2-R140Q AML Mice96.77 days [1]
Human ex vivo Blasts93.424 hours [3]

Properties

CAS Number

1650550-25-6

Product Name

Enasidenib mesylate

IUPAC Name

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol

Molecular Formula

C20H21F6N7O4S

Molecular Weight

569.5 g/mol

InChI

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4)

InChI Key

ORZHZQZYWXEDDL-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Enasidenib mesylate; AG-221; AG 221; AG221; CC-90007; CC 90007; CC90007; Idhifa

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.